molecular formula C3H3BrClF3 B1288024 3-Bromo-3-chloro-1,1,1-trifluoropropane CAS No. 460-66-2

3-Bromo-3-chloro-1,1,1-trifluoropropane

Cat. No.: B1288024
CAS No.: 460-66-2
M. Wt: 211.41 g/mol
InChI Key: HHORFCCGNBAAOU-UHFFFAOYSA-N
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Description

3-Bromo-3-chloro-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₃BrClF₃. It is a colorless liquid with a density of 1.77 g/cm³ and a boiling point of 96.4°C at 760 mmHg . This compound is known for its unique combination of bromine, chlorine, and fluorine atoms, making it a valuable intermediate in various chemical processes.

Biochemical Analysis

Biochemical Properties

3-Bromo-3-chloro-1,1,1-trifluoropropane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as steroid sulfatase, which is involved in the metabolism of steroids . The interaction between this compound and these enzymes can lead to changes in the biochemical pathways and affect the overall metabolic processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can inhibit the activity of certain enzymes, leading to changes in the expression of genes involved in metabolic pathways . Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to specific enzymes and inhibit their activity, leading to alterations in the biochemical pathways . For example, the inhibition of steroid sulfatase by this compound can result in changes in the metabolism of steroids and affect the overall cellular function . Additionally, this compound can influence gene expression by altering the transcriptional activity of certain genes involved in metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to extreme temperatures or strong oxidizing agents . Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression . In vitro and in vivo studies have shown that the effects of this compound can vary depending on the duration of exposure and the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed in studies, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. This compound can affect metabolic flux by altering the levels of key metabolites and influencing the activity of enzymes involved in metabolic processes . For example, the inhibition of steroid sulfatase by this compound can lead to changes in the metabolism of steroids and affect the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects on enzyme activity and gene expression . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within certain cellular compartments can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity .

Preparation Methods

3-Bromo-3-chloro-1,1,1-trifluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 3,3,3-trifluoropropene with hydrogen bromide and chlorine under controlled conditions. The reaction typically occurs at elevated temperatures in the presence of a catalyst such as activated carbon . Industrial production methods often utilize continuous flow reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Bromo-3-chloro-1,1,1-trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: It can react with other compounds to form addition products, especially in the presence of catalysts.

Common reagents used in these reactions include hydrogen bromide, chlorine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-3-chloro-1,1,1-trifluoropropane has several scientific research applications:

Comparison with Similar Compounds

3-Bromo-3-chloro-1,1,1-trifluoropropane can be compared with other halogenated hydrocarbons such as:

The uniqueness of this compound lies in its combination of bromine, chlorine, and fluorine atoms, which imparts distinct reactivity and versatility in various chemical processes.

Properties

IUPAC Name

3-bromo-3-chloro-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrClF3/c4-2(5)1-3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHORFCCGNBAAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593067
Record name 3-Bromo-3-chloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-66-2
Record name 3-Bromo-3-chloro-1,1,1-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3-chloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-3-chloro-1,1,1-trifluoropropane
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3-Bromo-3-chloro-1,1,1-trifluoropropane
Reactant of Route 3
3-Bromo-3-chloro-1,1,1-trifluoropropane
Reactant of Route 4
Reactant of Route 4
3-Bromo-3-chloro-1,1,1-trifluoropropane

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